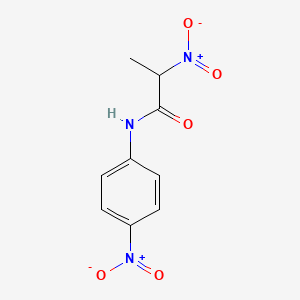

2,4'-Dinitropropionanilide

描述

2,4'-Dinitropropionanilide is a nitro-substituted anilide derivative characterized by two nitro (-NO₂) groups at the 2- and 4'-positions of the aromatic ring and a propionamide (-COCH₂CH₃) group attached to the aniline nitrogen. This compound belongs to the dinitroaniline family, which is notable for its applications in medicinal and agrochemical research. The positional isomerism of nitro groups significantly influences its physicochemical and biological behavior compared to related compounds.

属性

CAS 编号 |

63916-00-7 |

|---|---|

分子式 |

C9H9N3O5 |

分子量 |

239.18 g/mol |

IUPAC 名称 |

2-nitro-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C9H9N3O5/c1-6(11(14)15)9(13)10-7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,10,13) |

InChI 键 |

HERFFELNNVYWQO-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dinitropropionanilide typically involves the nitration of propionanilide. The reaction is carried out by treating propionanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of 2,4’-Dinitropropionanilide follows similar principles but is optimized for large-scale synthesis. The process involves continuous flow reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the isolation of the desired product.

化学反应分析

Types of Reactions

2,4’-Dinitropropionanilide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as sodium methoxide or potassium hydroxide are used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

Reduction: The major products are 2,4’-diamino derivatives.

Substitution: The products depend on the substituent introduced, such as alkoxy or halogenated derivatives.

Oxidation: The major products include quinones and other oxidized aromatic compounds.

科学研究应用

2,4’-Dinitropropionanilide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2,4’-Dinitropropionanilide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The compound may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2,4'-dinitropropionanilide include:

Physicochemical Properties

- Melting Points: 3',5'-Dinitropropionanilide: 159–160°C . 2,4-Dinitrophenol: 108–112°C (varies with form) .

The lower melting point of 3',5'-dinitropropionanilide compared to 2,4-DNP suggests reduced intermolecular hydrogen bonding due to the absence of a phenolic -OH group. The electron-withdrawing nitro groups in this compound likely enhance its stability but may reduce solubility in polar solvents compared to hydroxyl- or chloro-substituted analogs .

生物活性

2,4'-Dinitropropionanilide (DNPA) is a chemical compound that has garnered attention in various fields due to its biological activity. This article explores the compound's synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its dinitro substitution on the aromatic ring and a propionanilide moiety. The synthesis of DNPA typically involves nitration reactions followed by acylation processes. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that DNPA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus , demonstrating an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests potential applications in agricultural settings as a biopesticide.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

Cytotoxicity

The cytotoxic effects of DNPA were assessed using human cancer cell lines, including HeLa and MCF-7 . The compound showed IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating moderate cytotoxicity. These findings suggest that DNPA may have potential as a chemotherapeutic agent.

The proposed mechanism of action for DNPA involves the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. This oxidative stress may trigger apoptotic pathways, contributing to its cytotoxic effects.

Ecotoxicological Assessment

A case study focused on the ecotoxicological impact of DNPA in aquatic environments revealed that it has a low acute toxicity profile compared to other nitro compounds like TNT. The study reported an LC50 value of 42 mg/L for Daphnia pulex , indicating a need for further research into its environmental behavior.

Agricultural Applications

In agricultural trials, DNPA was tested as a herbicide against common weeds. Results showed that at concentrations ranging from 50 to 200 g/ha, it effectively reduced weed biomass by over 70%. This positions DNPA as a promising candidate for sustainable agricultural practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。